(-)-Nicotine hydrogen tartrate
(-)-Nicotine hydrogen tartrate
(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Brand Name:
Vulcanchem
CAS No.:
65-31-6
VCID:
VC0012002
InChI:
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C10H14N2. 2C4H6O6
C18H26N2O12
C18H26N2O12
Molecular Weight:
462.4 g/mol
(-)-Nicotine hydrogen tartrate
CAS No.: 65-31-6
Main Products
VCID: VC0012002
Molecular Formula: C10H14N2. 2C4H6O6
C18H26N2O12
Molecular Weight: 462.4 g/mol
CAS No. | 65-31-6 |
---|---|
Product Name | (-)-Nicotine hydrogen tartrate |
Molecular Formula | C10H14N2. 2C4H6O6 C18H26N2O12 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10) |
Standard InChIKey | RFEJUZJILGIRHQ-OMDKHLBYSA-N |
Isomeric SMILES | C[NH+]1CCC[C@H]1C2=C[NH+]=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | C[NH+]1CCCC1C2=C[NH+]=CC=C2.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Appearance | Assay:≥95%A crystalline solid |
Colorform | White plates |
Melting Point | 89 °C 90 °C |
Physical Description | WHITE FLAKES. |
Description | (−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present. |
Solubility | All salts are soluble in water, alcohol, and ether /Nicotine salts/ Solubility in water: very good |
Synonyms | (-)-nicotinehydrogentartrate;nicotine,tartrate(1:2);nicotineacidtartrate;nicotinehydrogentartrate;nikotinbitartrat;pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane;pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d |
Reference | 1: Szymańska I, Radecka H, Radecki J, Kaliszan R. Electrochemical impedance spectroscopy for study of amyloid beta-peptide interactions with (-) nicotine ditartrate and (-) cotinine. Biosens Bioelectron. 2007 Apr 15;22(9-10):1955-60. Epub 2006 Sep 26. PubMed PMID: 17000100. |
PubChem Compound | 10434468 |
Last Modified | Dec 23 2021 |
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